2-(9,10-Dihydro-10-methyl-9-acridinyl)cyclohexanone
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Overview
Description
2-(9,10-Dihydro-10-methyl-9-acridinyl)cyclohexanone is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexanone ring attached to a 9,10-dihydro-10-methylacridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-Dihydro-10-methyl-9-acridinyl)cyclohexanone typically involves the reaction of 9,10-dihydro-10-methylacridine with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production methods often employ advanced techniques, such as flow chemistry, to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(9,10-Dihydro-10-methyl-9-acridinyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield acridone derivatives, while reduction may produce different reduced forms of the original compound.
Scientific Research Applications
2-(9,10-Dihydro-10-methyl-9-acridinyl)cyclohexanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various acridine derivatives, which are important in organic synthesis and material science.
Mechanism of Action
The mechanism of action of 2-(9,10-Dihydro-10-methyl-9-acridinyl)cyclohexanone involves its interaction with molecular targets, such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function . Additionally, it may inhibit specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(9,10-Dihydro-10-methyl-9-acridinyl)cyclohexanone include:
9,10-Dihydro-9,9-dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-acridine: Used in organic electronics as a hole transport and electron blocking layer.
Acridine, 9,10-dihydro-9,9-dimethyl-: Known for its applications in various fields, including material science and biology.
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which combines the properties of both acridine and cyclohexanone
Properties
CAS No. |
71167-39-0 |
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Molecular Formula |
C20H21NO |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(10-methyl-9H-acridin-9-yl)cyclohexan-1-one |
InChI |
InChI=1S/C20H21NO/c1-21-17-11-5-2-8-14(17)20(15-9-3-6-12-18(15)21)16-10-4-7-13-19(16)22/h2-3,5-6,8-9,11-12,16,20H,4,7,10,13H2,1H3 |
InChI Key |
YYLKUZRZKIMQIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4CCCCC4=O |
Origin of Product |
United States |
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